3-Benzyloxy-2,2-dimethoxy-propan-1-ol
Description
3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS No. 66582-32-9) is a polyfunctional alcohol with the molecular formula C₁₂H₁₈O₂ and a molar mass of 194.27 g/mol. It features a benzyloxy group at the 3-position and two methoxy groups at the 2,2-positions of the propanol backbone. This compound is primarily utilized in synthetic organic chemistry as a protected alcohol intermediate, enabling selective reactivity in multi-step reactions.
Properties
IUPAC Name |
2,2-dimethoxy-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-12(9-13,15-2)10-16-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKXZZALXOIJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653446 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40166-30-1 | |
| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-2,2-dimethoxy-propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a precursor to antiviral intermediates, indicating its potential role in inhibiting viral replication. The nature of these interactions often involves the formation of stable complexes with enzymes, thereby modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been noted to cause irritation to the eyes, respiratory system, and skin, suggesting its potential impact on cellular integrity and function. Additionally, its role in modulating gene expression and cellular metabolism highlights its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes suggests a mechanism of action that involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biochemical impacts. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral activity. At higher doses, it can cause toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a precursor to antiviral intermediates suggests its involvement in metabolic pathways related to viral inhibition. These interactions are crucial for understanding its overall biochemical impact.
Biological Activity
3-Benzyloxy-2,2-dimethoxy-propan-1-ol is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzyloxy group and two methoxy groups attached to a propan-1-ol backbone, suggests a variety of biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and potential applications based on existing research.
- Molecular Formula : C₁₂H₁₈O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 40166-30-1
The structural composition of this compound may enhance its biological activity due to the presence of functional groups that can interact with various biological targets.
This compound has been shown to participate in several biochemical reactions. Its interactions with enzymes and proteins can influence metabolic pathways and cellular functions. Notably, it may serve as a precursor for synthesizing probes used in proteomic research, allowing for the identification and quantification of specific amino acid residues in proteins.
Cellular Effects
The compound's effects on cellular processes have been documented in various studies. It appears to modulate cell signaling pathways and gene expression, potentially leading to beneficial outcomes such as enhanced metabolic activity or immune response modulation. Preliminary studies suggest that it may exhibit anti-bacterial, anti-carcinogenic, anti-inflammatory, antioxidant, and anti-diabetic properties .
Molecular Mechanisms
The molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Binding Interactions : It could bind to biomolecules such as proteins or nucleic acids, altering their function.
These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts.
Case Studies and Research Findings
- Antibacterial Activity : In a study examining various benzamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains like E. coli and S. aureus. The effectiveness varied with concentration, indicating the need for optimized dosages for therapeutic applications .
- Anti-inflammatory Effects : Research involving the synthesis of biologically active molecules indicated that certain derivatives exhibited greater anti-inflammatory activity than established compounds like curcumin. This suggests that this compound could be explored further for its potential anti-inflammatory properties .
- Metabolic Pathway Interactions : Studies have shown that compounds similar to this compound interact with cytochrome P450 enzymes in the liver, which play a critical role in drug metabolism. Understanding these interactions is vital for assessing the pharmacokinetics of this compound.
Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
3-Benzyloxy-2,2-dimethoxy-propan-1-ol is utilized as an intermediate in the synthesis of various organic compounds. Its dual functionality as both an alcohol and a benzyloxy group makes it particularly valuable for:
- Formation of Esters : The alcohol group can react with acids to form esters, which are important in the production of fragrances, flavors, and pharmaceuticals.
- Synthesis of Complex Molecules : The compound can be employed in multi-step synthetic pathways to construct more intricate structures, including those found in natural products and biologically active compounds.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity. For example:
- Anticancer Agents : Some studies have explored the potential of similar compounds in developing anticancer therapies by modifying their structure to enhance efficacy against cancer cells.
Nanomedicine
Recent advancements in nanotechnology have opened avenues for using this compound in the development of nanocarriers for drug delivery systems. Its properties can be harnessed to create nanoparticles that improve the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Synthesis of Anticancer Compounds
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents based on derivatives of this compound. The research demonstrated that modifications to the benzyloxy group could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells.
Case Study 2: Development of Drug Delivery Systems
In another study focused on nanomedicine, researchers utilized this compound to create mesoporous silica nanoparticles for targeted drug delivery. The findings indicated improved drug loading capacity and controlled release profiles, highlighting its potential in enhancing therapeutic outcomes.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings/Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for esters and complex molecules | Versatile building block for various organic reactions |
| Medicinal Chemistry | Potential anticancer agents | Modifications can enhance efficacy against cancer cells |
| Nanomedicine | Development of drug delivery systems | Improved solubility and bioavailability |
Comparison with Similar Compounds
Key Properties :
- Appearance: Not explicitly stated, but commercial samples are typically clear liquids or low-melting solids .
- Storage : Recommended at 4–8°C to ensure stability .
- Purity : Available at 97% for research applications .
- Hazards : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating gloves, goggles, and respiratory protection during handling .
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol with four analogous compounds, focusing on structural features, physicochemical properties, and safety profiles.
Structural Analogs and Functional Group Variations
Table 1: Structural and Functional Group Comparison
| Compound Name | CAS No. | Molecular Formula | Key Substituents |
|---|---|---|---|
| This compound | 66582-32-9 | C₁₂H₁₈O₂ | Benzyloxy, 2,2-dimethoxy, primary -OH |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Not provided | C₈H₁₉NO | Diethylamino, 2,2-dimethyl, primary -OH |
| 3-Benzothiazol-2-yl-3-methoxy-propan-1-ol | 34038-10-3 | C₁₁H₁₃NO₂S | Benzothiazole, 3-methoxy, primary -OH |
| 2-((Benzyloxy)methyl)propane-1,3-diol | 110567-21-0 | C₁₁H₁₆O₃ | Benzyloxymethyl, 1,3-diol |
Key Observations :
- The benzyloxy group is a common feature in all analogs, but its position and additional functional groups (e.g., methoxy, diethylamino, diol) dictate reactivity and applications.
- The diethylamino group in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol introduces basicity, contrasting with the electron-withdrawing benzothiazole ring in 3-Benzothiazol-2-yl-3-methoxy-propan-1-ol .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
Table 3: Hazard Profiles and Precautions
Key Observations :
- The target compound’s triple hazard profile (skin, eye, respiratory irritation) is more stringent than analogs with incomplete safety data .
Preparation Methods
Benzylation of Glycerol Derivatives
A common starting point is glycerol or its derivatives, which undergo benzylation to introduce the benzyloxy group at the 3-position of the propanol backbone.
- Procedure Example :
1,3-Propanediol is reacted with benzyl chloride in the presence of potassium hydroxide as a base at elevated temperatures (90–130 °C) for approximately 2 hours. This reaction produces 3-Benzyloxy-1-propanol with a reported yield of 77%.
The reaction mechanism involves nucleophilic substitution where the hydroxyl group attacks the benzyl chloride, forming the benzyloxy ether.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 1,3-Propanediol, KOH | 90–130 °C, 2 hours | 77% | Benzyl chloride added dropwise |
Protection of Hydroxyl Groups as Acetals (Dimethoxy Groups)
To form the 2,2-dimethoxy moiety, the secondary hydroxyl group of glycerol or its benzylated derivative is protected as an acetal. This is typically achieved by reaction with aldehydes or ketones under acidic conditions.
- Typical Method :
Glycerol is reacted with benzaldehyde in tetrahydrofuran (THF) in the presence of p-toluenesulfonic acid (p-TsOH) under reflux with a Dean-Stark apparatus to remove water and drive the acetal formation. The reaction is continued until no further water is produced, indicating completion of acetalization. The product is then purified by column chromatography to yield the cyclic acetal intermediate.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Glycerol, Benzaldehyde, p-TsOH | Reflux in THF, Dean-Stark trap | ~61% | Formation of dioxane/dioxolane acetals |
Benzylation of Acetal-Protected Intermediates
The acetal-protected glycerol derivatives are further benzylated using benzyl bromide in the presence of sodium hydride (NaH) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in dry THF at 0 °C to room temperature. This step introduces the benzyloxy group selectively on the free hydroxyl group.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Acetal-protected glycerol, NaH, Benzyl bromide, TBAI | 0 °C to RT, THF | Not specified | Benzylation of free hydroxyl |
Acidic Deprotection and Purification
Following benzylation, acidic hydrolysis (e.g., 5% HCl in methanol, reflux for 20 min) is used to remove protecting groups selectively, yielding 3-Benzyloxy-2,2-dimethoxy-propan-1-ol or related derivatives. The product is extracted with dichloromethane, washed, dried, and purified by flash chromatography.
Summary Table of Preparation Steps
Research Findings and Analytical Data
NMR Characterization :
The synthesized compounds were characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of benzyloxy groups and acetal methoxy groups. For example, ^1H NMR signals for benzylic protons appear around δ 4.5–5.0 ppm, while methoxy protons resonate near δ 3.3–3.5 ppm.Purification Techniques :
Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for isolating pure products after each synthetic step.Reaction Monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring complete conversion before work-up.
Q & A
Q. What safety precautions are critical when handling 3-Benzyloxy-2,2-dimethoxy-propan-1-ol in laboratory settings?
- Methodological Answer: Use chemical-resistant gloves certified under EN 374 standards to prevent dermal exposure, and ensure proper ventilation to avoid inhalation risks . For spills, employ secondary containment to prevent environmental contamination, as recommended for structurally related benzyloxy compounds . Safety protocols should include pre-experiment risk assessments and immediate access to eyewash stations.
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer: Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying structural integrity. Cross-referencing with certified reference standards, as outlined in pharmaceutical quality guidelines, ensures accuracy . For trace impurities, tandem mass spectrometry (LC-MS/MS) provides high sensitivity.
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer: Yield optimization requires careful selection of protecting groups and catalysts. For example, palladium-catalyzed coupling reactions, as demonstrated in boronic acid syntheses, can enhance efficiency . Solvent choice (e.g., tetrahydrofuran for improved solubility) and temperature gradients should be systematically tested. Kinetic studies using in-situ FTIR or Raman spectroscopy help identify rate-limiting steps.
Q. How can computational modeling predict the solubility and thermodynamic behavior of this compound in mixed solvents?
- Methodological Answer: Apply activity coefficient models like UNIQUAC or NRTL, which account for non-random molecular interactions in liquid mixtures . Molecular dynamics (MD) simulations can elucidate solvent-solute interactions, particularly for polar aprotic solvents (e.g., dimethyl sulfoxide). Experimental validation via cloud-point titration or differential scanning calorimetry (DSC) is recommended to refine computational parameters.
Q. What advanced techniques confirm the stereochemical configuration of this compound?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment, as demonstrated for benzodioxol-containing analogs . Chiral chromatography (e.g., using amylose-based columns) and optical rotation comparisons with enantiomerically pure standards further validate configuration. Circular dichroism (CD) spectroscopy may supplement these methods for dynamic systems.
Q. How do researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?
- Methodological Answer: Systematic reaction screening using design of experiments (DoE) methodologies isolates critical variables (e.g., catalyst loading, solvent polarity). For conflicting kinetic data, isotopic labeling (e.g., deuterated substrates) can track mechanistic pathways. Peer-reviewed case studies on analogous compounds suggest that steric hindrance from the benzyloxy group may explain divergent reactivity .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer: The compound serves as a versatile intermediate in constructing polyfunctional scaffolds, particularly in flavonoid and polyphenol derivatives. Its benzyloxy group enables regioselective deprotection under hydrogenolysis conditions, as shown in chromanone syntheses . Applications in antimicrobial or anticancer agent development require functionalization via Mitsunobu or Sonogashira reactions, followed by in vitro bioactivity screening.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
